molecular formula C16H25NO3 B3022724 Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate CAS No. 147686-70-2

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Cat. No.: B3022724
CAS No.: 147686-70-2
M. Wt: 279.37 g/mol
InChI Key: QFUPHJNEMZEAGM-UHFFFAOYSA-N
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Description

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an organic compound with a complex structure It features a phenoxy group substituted with amino and dimethyl groups, attached to a dimethylpentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves multiple steps. One common route starts with the preparation of 4-amino-2,5-dimethylphenol, which is then reacted with appropriate reagents to form the phenoxy intermediate. This intermediate is subsequently esterified with 2,2-dimethylpentanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,5-dimethylphenol: Shares the phenoxy and amino groups but lacks the ester functionality.

    2,5-Dimethyl-4-aminophenol: Similar structure but different substitution pattern on the phenol ring.

    4-(Dimethylamino)phenol: Contains a dimethylamino group instead of an amino group.

Uniqueness

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and ester groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11-10-14(12(2)9-13(11)17)20-8-6-7-16(3,4)15(18)19-5/h9-10H,6-8,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUPHJNEMZEAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCCCC(C)(C)C(=O)OC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate
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Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate
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Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate
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Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate

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